molecular formula C19H16Br2O3 B14304620 (2-Butyl-1-benzofuran-3-yl)(2,6-dibromo-4-hydroxyphenyl)methanone CAS No. 113108-53-5

(2-Butyl-1-benzofuran-3-yl)(2,6-dibromo-4-hydroxyphenyl)methanone

Cat. No.: B14304620
CAS No.: 113108-53-5
M. Wt: 452.1 g/mol
InChI Key: LTIBULCXDJMWKF-UHFFFAOYSA-N
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Description

(2-Butyl-1-benzofuran-3-yl)(2,6-dibromo-4-hydroxyphenyl)methanone is a complex organic compound that features a benzofuran ring and a dibromo-hydroxyphenyl group. Compounds containing benzofuran rings have been extensively studied due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butyl-1-benzofuran-3-yl)(2,6-dibromo-4-hydroxyphenyl)methanone typically involves the cyclization of ortho-hydroxyphenyl ketones. Common methods include:

Industrial Production Methods

Industrial production methods for benzofuran derivatives often utilize metal-catalyzed cyclizations and environmentally benign protocols such as the use of polyethylene glycol (PEG) as a solvent .

Chemical Reactions Analysis

Types of Reactions

(2-Butyl-1-benzofuran-3-yl)(2,6-dibromo-4-hydroxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Mechanism of Action

The mechanism of action of (2-Butyl-1-benzofuran-3-yl)(2,6-dibromo-4-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, its benzofuran ring can interact with various enzymes and receptors, modulating their activity . The dibromo-hydroxyphenyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Butyl-1-benzofuran-3-yl)(2,6-dibromo-4-hydroxyphenyl)methanone is unique due to its dibromo-hydroxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

113108-53-5

Molecular Formula

C19H16Br2O3

Molecular Weight

452.1 g/mol

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-(2,6-dibromo-4-hydroxyphenyl)methanone

InChI

InChI=1S/C19H16Br2O3/c1-2-3-7-16-17(12-6-4-5-8-15(12)24-16)19(23)18-13(20)9-11(22)10-14(18)21/h4-6,8-10,22H,2-3,7H2,1H3

InChI Key

LTIBULCXDJMWKF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=C(C=C(C=C3Br)O)Br

Origin of Product

United States

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